1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime
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Overview
Description
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is a complex organic compound that features a thiazole ring, a pyrrole ring, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime typically involves multiple steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the oxime group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or ketones, while substitution reactions can produce a variety of substituted thiazole or pyrrole derivatives.
Scientific Research Applications
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde: Lacks the oxime group, which may affect its reactivity and biological activity.
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(benzyl)oxime: Similar structure but with a different substituent on the oxime group.
Uniqueness
1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical properties and biological activities
Properties
IUPAC Name |
(Z)-N-[(2-methylphenyl)methoxy]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-13-5-2-3-6-14(13)12-20-18-11-15-7-4-9-19(15)16-17-8-10-21-16/h2-11H,12H2,1H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEQNAVKWQZQEI-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON=CC2=CC=CN2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CO/N=C\C2=CC=CN2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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